

Physical and chemical properties of 2-Amino-5-methoxybenzamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-5-methoxybenzamide

Cat. No.: B112179

[Get Quote](#)

An In-depth Technical Guide to 2-Amino-5-methoxybenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **2-Amino-5-methoxybenzamide**. It includes tabulated quantitative data, representative experimental protocols, and visualizations of key workflows to support research and development activities.

Core Properties and Identifiers

2-Amino-5-methoxybenzamide is an organic compound with the chemical formula C8H10N2O2.^{[1][2]} It is also known by synonyms such as 5-methoxyanthranilamide and benzamide, 2-amino-5-methoxy-.[¹] This compound serves as a building block in organic synthesis.

Physical Properties

The known physical properties of **2-Amino-5-methoxybenzamide** are summarized in the table below. The compound typically presents as a solid.^[2]

Property	Value	Source
Molecular Formula	C8H10N2O2	PubChem[1], Sigma-Aldrich[2]
Molecular Weight	166.18 g/mol	PubChem[1], Sigma-Aldrich[2]
Appearance	Solid	Sigma-Aldrich[2]
Flash Point	Not applicable	Sigma-Aldrich[2]

Chemical Identifiers

For unambiguous identification, the following chemical identifiers are provided.

Identifier Type	Identifier	Source
CAS Number	1882-71-9	PubChem[1]
IUPAC Name	2-amino-5-methoxybenzamide	PubChem[1]
InChI	InChI=1S/C8H10N2O2/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4H,9H2,1H3,(H2,10,11)	PubChem[1], Sigma-Aldrich[2]
InChIKey	NWZIAOBMRQYTTD-UHFFFAOYSA-N	PubChem[1], Sigma-Aldrich[2]
Canonical SMILES	COc1=CC(=C(C=C1)N)C(=O)N	PubChem[1]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **2-Amino-5-methoxybenzamide** are crucial for its application in research. Below are representative methodologies.

Synthesis of Substituted Benzamides

A general method for the synthesis of a related compound, 2-amino-4-methoxybenzamide, involves the hydrogenation of the corresponding nitro compound. This can be adapted for the

synthesis of **2-Amino-5-methoxybenzamide**.

Protocol: Hydrogenation of 4-methoxy-2-nitro-benzamide

- Suspension: A suspension of 4-methoxy-2-nitro-benzamide (35.1 mmol) is prepared in 200 ml of ethanol (EtOH).[\[3\]](#)
- Hydrogenation: The suspension is hydrogenated with Raney-Nickel (4.0 g) for two days at room temperature and a pressure of 50 psi.[\[3\]](#)
- Filtration: The catalyst is removed by filtration and washed with dimethylformamide (DMF).[\[3\]](#)
- Solvent Evaporation: The solvent is evaporated under reduced pressure to yield the final product.[\[3\]](#)

This process typically results in a high yield of the desired amino-benzamide.[\[3\]](#)

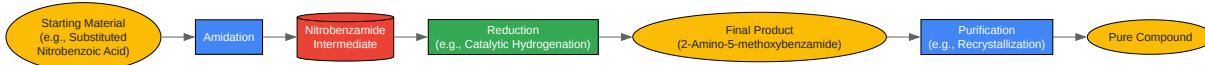
Analytical Characterization

A multi-technique approach is recommended for the comprehensive characterization of **2-Amino-5-methoxybenzamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

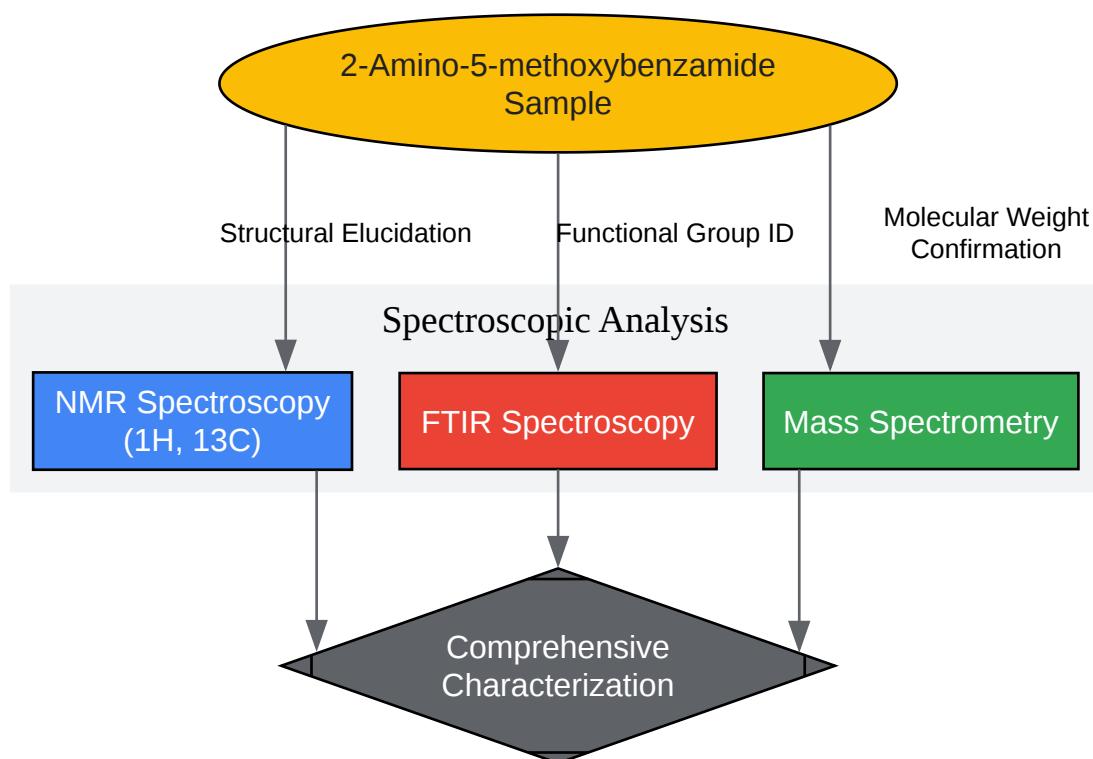
- Objective: To determine the chemical structure and connectivity of atoms.
- Sample Preparation: A dilute solution of the compound is prepared in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer.
- Data Analysis: The chemical shifts (δ), coupling constants (J), and integration of the peaks are analyzed to elucidate the molecular structure. For N-benzyl-4-methylbenzamide, a related compound, the ¹H NMR spectrum in CDCl₃ shows characteristic peaks for aromatic protons (δ 7.22-7.69), a broad singlet for the NH proton (δ 6.49), a doublet for the benzylic CH₂ (δ 4.63), and a singlet for the methyl group (δ 2.39).[\[4\]](#)

Fourier-Transform Infrared (FTIR) Spectroscopy


- Objective: To identify the functional groups present in the molecule.
- Sample Preparation: A small amount of the solid sample is ground with potassium bromide (KBr) and pressed into a thin pellet.
- Data Acquisition: The KBr pellet is placed in an FTIR spectrometer, and an infrared spectrum is recorded.
- Data Analysis: The absorption bands in the spectrum are correlated with the vibrational frequencies of specific functional groups, such as N-H, C=O, C-O, and C-N bonds.

Mass Spectrometry (MS)

- Objective: To determine the molecular weight and fragmentation pattern of the molecule.
- Sample Preparation: The sample is introduced into the mass spectrometer, often via gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion and its fragments are recorded.
- Data Analysis: The mass spectrum provides the exact molecular weight and can be used to confirm the elemental composition and structure of the compound.


Visualizations

The following diagrams illustrate a representative synthesis workflow and an analytical characterization workflow for substituted benzamides.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis of substituted aminobenzamides.

[Click to download full resolution via product page](#)

Caption: Workflow for the analytical characterization of **2-Amino-5-methoxybenzamide**.

Safety Information

2-Amino-5-methoxybenzamide is classified with the GHS07 pictogram and a "Warning" signal word.[2]

- Hazard Statements: H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction).[1][2]
- Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water).[2]
- Hazard Classifications: Acute Toxicity 4 (Oral), Skin Sensitization 1.[1][2]
- Storage: It is classified under Storage Class Code 11 for combustible solids.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Amino-5-methoxybenzamide | C8H10N2O2 | CID 20338217 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 2-Amino-5-methoxybenzamide | Sigma-Aldrich [sigmaaldrich.com]
- 3. Synthesis routes of 2-Amino-4-methoxybenzamide [benchchem.com]
- 4. rsc.org [rsc.org]
- To cite this document: BenchChem. [Physical and chemical properties of 2-Amino-5-methoxybenzamide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b112179#physical-and-chemical-properties-of-2-amino-5-methoxybenzamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com